N-(Tert-butyl)-3-chloropropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIRPZPFZEMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324061 | |
| Record name | N-tert-butyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-81-2 | |
| Record name | N-tert-butyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of N Tert Butyl 3 Chloropropanamide
Nucleophilic Substitution Reactions at the Alkyl Halide Moiety
The carbon-chlorine bond in N-(tert-butyl)-3-chloropropanamide is susceptible to nucleophilic attack. The mechanism of this substitution is a subject of detailed investigation, with both S(_N)1 and S(_N)2 pathways being theoretically possible.
Nucleophilic substitution reactions can proceed through two primary mechanisms: a one-step, concerted process (S(_N)2) or a two-step process involving a carbocation intermediate (S(_N)1). ucsb.edu The structure of the substrate is a critical factor in determining which pathway is favored. youtube.com
For this compound, the alkyl halide is primary, which would typically favor an S(_N)2 mechanism. youtube.com In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. wou.edu However, the presence of the adjacent bulky tert-butyl group introduces significant steric hindrance, which can impede the backside attack required for an S(_N)2 reaction. askthenerd.com
Conversely, the S(_N)1 mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.com While primary carbocations are generally unstable, the stability of the potential carbocation in this compound needs to be considered. The electron-withdrawing nature of the adjacent amide group would likely destabilize a primary carbocation, making the S(_N)1 pathway less favorable under most conditions. youtube.comrsc.org Therefore, while primary substrates typically favor S(_N)2, the specific structure of this compound presents a scenario where both pathways are likely to be slow.
The tert-butyl group exerts a profound steric and electronic influence on the reactivity of this compound.
Steric Hindrance: The sheer size of the tert-butyl group significantly hinders the approach of nucleophiles to the electrophilic carbon of the alkyl chloride. This steric congestion raises the energy of the transition state for an S(_N)2 reaction, thereby decreasing the reaction rate. askthenerd.com This effect is well-documented in other systems where bulky groups are present near the reaction center. mdpi.com
Electronic Effects: The tert-butyl group is known to have an electron-donating inductive effect. However, its impact on the electronic environment of the alkyl halide in this molecule is modulated by the intervening atoms and the electron-withdrawing amide group. The electronic properties of tert-butyl groups have been shown to influence the redox properties and electronic communication in other molecular systems. nih.gov
The interplay of these steric and electronic factors dictates the selectivity of reactions. For instance, in competition between substitution and elimination reactions, the bulky tert-butyl group might favor elimination pathways (E2) if a strong, sterically hindered base is used.
A kinetic analysis of the nucleophilic substitution reactions of this compound would provide crucial insights into the operative mechanism.
Rate Law: An S(_N)1 reaction follows first-order kinetics, with the rate depending only on the concentration of the substrate (Rate = k[R-Cl]). masterorganicchemistry.comlamission.edu In contrast, an S(_N)2 reaction is a second-order process, where the rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Cl][Nu]). bits-pilani.ac.in Experimental determination of the rate law would be a definitive way to distinguish between the two pathways.
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Polar protic solvents, such as water and alcohols, favor S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. youtube.comlibretexts.org Polar aprotic solvents, like acetone (B3395972) or DMSO, are preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively free to attack the substrate. bits-pilani.ac.inlibretexts.org
Table 1: Expected Kinetic and Solvent Effects on Substitution Pathways
| Factor | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Rate Law | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Nucleophile] |
| Substrate Structure | Favored by tertiary > secondary > primary | Favored by primary > secondary > tertiary |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
Reactions Involving the Amide Functional Group
The amide group in this compound also presents a site for chemical reactions, although it is generally less reactive than the alkyl halide towards nucleophiles.
The hydrolysis of the amide bond in this compound to yield 3-chloropropanoic acid and tert-butylamine (B42293) typically requires harsh conditions, such as strong acid or base and heat.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by proton transfer and elimination of the amine.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which is a poor leaving group and requires protonation by the solvent in a subsequent step.
The bulky tert-butyl group can sterically hinder the approach of both hydronium ions and hydroxide ions to the amide carbonyl, potentially slowing down the rate of hydrolysis compared to less substituted amides.
The nitrogen atom of the amide group in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation is challenging under neutral or basic conditions.
However, deprotonation of the amide N-H with a very strong base can generate an amidate anion, which is a potent nucleophile. This amidate can then undergo N-alkylation or N-acylation. The choice of base and reaction conditions is critical to avoid competing reactions at the alkyl chloride moiety. rsc.orgnih.gov Regioselective N-alkylation has been achieved in similar systems, highlighting the importance of carefully controlling reaction parameters. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloropropanoic acid |
| tert-butylamine |
| S-ethyl isothiouronium bromide |
| S-tert-butyl isothiouronium bromide |
| 4-bromoanisole |
| Thioether 7 |
| N-tert-Butyl-3-mesitylpropanamide |
| tert-Butyl 3-chloropropanoate |
| This compound |
Reduction of the Amide Carbonyl
The reduction of the amide functionality in this compound to the corresponding amine, N-(tert-butyl)-3-chloropropan-1-amine, can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of amides proceeds to the amine. chemistrysteps.com
The generally accepted mechanism for the reduction of a secondary amide, such as this compound, with LiAlH₄ involves several key steps. chemistrysteps.comyoutube.com Initially, the hydride anion from LiAlH₄ attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the case of primary and secondary amides, the acidic proton on the nitrogen is first removed by the hydride. chemistrysteps.com The aluminum coordinates to the oxygen atom, making it a good leaving group. Subsequent elimination of the aluminate species results in the formation of a reactive iminium ion intermediate. A second hydride transfer from another molecule of LiAlH₄ to the iminium carbon then occurs, yielding the final amine product after an aqueous workup. ucalgary.cayoutube.com
It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.ca
Table 1: Reduction of Amides
| Starting Material | Reagent | Product | Reference |
| Amide (general) | 1. LiAlH₄, Ether/THF 2. H₂O | Amine | ucalgary.ca |
| This compound | 1. LiAlH₄, Ether/THF 2. H₂O | N-(tert-butyl)-3-chloropropan-1-amine | Inferred from ucalgary.calibretexts.org |
Reactions at the Carbonyl Carbon
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of this compound is susceptible to nucleophilic attack. However, due to the presence of the chlorine atom on the propyl chain, intermolecular nucleophilic substitution at the C-Cl bond can compete with or even be favored over addition to the carbonyl group, especially with nucleophiles that are also good bases.
For instance, the reaction with amines can lead to nucleophilic substitution of the chlorine atom. In a related reaction, excess tert-butylamine has been used to displace a bromide from a similar substrate, highlighting the reactivity of the halogenated carbon. researchgate.net The reaction of this compound with a different amine, such as ammonia (B1221849) or a primary amine, would be expected to yield the corresponding 3-amino-N-(tert-butyl)propanamide. Such reactions often require elevated temperatures. researchgate.netyoutube.comyoutube.comchemguide.co.uk
The reaction with stronger nucleophiles like organometallic reagents (e.g., Grignard reagents) can lead to addition at the carbonyl group. However, the outcome can be complex. The initial addition product, a hemiaminal salt, can sometimes be hydrolyzed to a ketone, but over-addition to form a tertiary alcohol is also possible.
Another potential nucleophilic reaction is the substitution of the chloro group with an azide (B81097) ion (from sodium azide, NaN₃) to form N-(tert-butyl)-3-azidopropanamide. Azide is a good nucleophile and this reaction is a common method for introducing the azide functionality. rsc.orgmasterorganicchemistry.com
Cyclization and Rearrangement Pathways
Intramolecular Reactions Leading to Heterocyclic Compounds
This compound is a key precursor for the synthesis of the corresponding β-lactam, N-(tert-butyl)azetidin-2-one. This intramolecular cyclization is a type of nucleophilic substitution where the amide nitrogen acts as the nucleophile, displacing the chloride ion. This reaction is typically carried out in the presence of a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the ring closure.
The synthesis of β-lactams through the cyclization of 3-halopropanamides is a well-established method. encyclopedia.pubmdpi.com While a direct experimental procedure for this compound is not explicitly detailed in the provided search results, the general principle is widely applied. The use of a strong base is crucial for this transformation.
Table 2: Synthesis of β-Lactams from 3-Halopropanamides
| Precursor | Base | Product | Reference |
| 3-Halopropanamide | Strong Base (e.g., NaH, NaNH₂) | β-Lactam | Inferred from encyclopedia.pubmdpi.com |
| This compound | Strong Base | N-(tert-butyl)azetidin-2-one | Proposed |
Rearrangements Under Acidic or Basic Conditions
Under strongly acidic conditions, the primary reaction of this compound is expected to be hydrolysis of the amide bond. acsgcipr.org The tert-butyl group is known to be susceptible to cleavage under acidic conditions, which would lead to the formation of 3-chloropropanoic acid and tert-butylamine or subsequent products from the tert-butyl cation. acsgcipr.org
Under basic conditions, aside from the intramolecular cyclization to the β-lactam, other rearrangements are less likely for this specific structure. The Hofmann rearrangement, a reaction that converts primary amides to primary amines with one less carbon atom, is not applicable here as this compound is a secondary amide. wikipedia.orgchemistrysteps.commasterorganicchemistry.com
While rearrangements are a hallmark of many organic reactions, for this compound, the dominant pathways under basic and acidic conditions appear to be intramolecular cyclization and hydrolysis, respectively, rather than complex skeletal rearrangements.
Applications of N Tert Butyl 3 Chloropropanamide in Organic Synthesis
Building Block in Medicinal Chemistry
The introduction of amide functionalities is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and proteins. Alkyl halides, in turn, are versatile handles for the construction of carbon-carbon and carbon-heteroatom bonds. The combination of these features in N-(tert-butyl)-3-chloropropanamide suggests its potential as a scaffold in the development of new therapeutic agents.
Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Discovery
While no specific marketed APIs have been identified as being directly synthesized from this compound, its structure lends itself to the synthesis of a variety of pharmacologically active motifs. The 3-chloropropanamide backbone can be seen as a modifiable linker. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse pharmacophores. The tert-butyl group can provide steric bulk, which may be beneficial for modulating interactions with biological targets or for improving metabolic stability.
For instance, related N-substituted chloroacetamides are known intermediates in the synthesis of various APIs. By analogy, this compound could serve as a starting material for compounds targeting a range of receptors and enzymes. The general synthetic scheme would involve the substitution of the chloride, followed by further modifications of the amide or the newly introduced functional group.
| Potential API Precursor Analogs | Therapeutic Area | Key Synthetic Transformation |
| Lidocaine (from a related chloroacetamide) | Local Anesthetic | Nucleophilic substitution of chloride with an amine |
| Ropivacaine (from a related chloroacetamide) | Local Anesthetic | Nucleophilic substitution of chloride with an amine |
| Bupivacaine (from a related chloroacetamide) | Local Anesthetic | Nucleophilic substitution of chloride with an amine |
| This table presents examples of APIs synthesized from related chloroacetamide structures to illustrate the potential applications of this compound. |
Synthesis of Pharmacologically Relevant Scaffolds and Derivatives
This compound is a suitable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Intramolecular cyclization reactions can be envisioned where the amide nitrogen or a nucleophile introduced at the amide terminus attacks the electrophilic carbon bearing the chlorine atom. This could lead to the formation of four, five, or six-membered rings, which are core structures in many drug molecules.
For example, treatment of this compound with a strong base could potentially lead to the formation of a β-lactam (azetidin-2-one) ring, a key component of penicillin and cephalosporin (B10832234) antibiotics. Alternatively, modification of the amide nitrogen followed by intramolecular cyclization could yield other important heterocyclic systems.
| Potential Heterocyclic Scaffold | Significance in Medicinal Chemistry | Plausible Synthetic Route from this compound |
| β-Lactam (Azetidin-2-one) | Core of penicillin, cephalosporin, and carbapenem (B1253116) antibiotics | Intramolecular cyclization via deprotonation of the amide nitrogen |
| Pyrrolidinone | Found in nootropic drugs like Piracetam | Reaction with a carbon nucleophile followed by intramolecular amidation |
| Piperidinone | Structural motif in various alkaloids and synthetic drugs | Chain extension followed by intramolecular cyclization |
| This table illustrates the potential for this compound to be used in the synthesis of pharmacologically important heterocyclic scaffolds. |
Intermediate in Agrochemical and Specialty Chemical Production
The principles that make this compound a potential building block in medicinal chemistry also apply to its use in the agrochemical and specialty chemical industries. The combination of the amide and alkyl chloride functionalities allows for the construction of complex molecules with desired biological or material properties.
Role in the Synthesis of Pesticides and Insecticides
Many modern pesticides and insecticides are complex organic molecules that are built up from smaller, functionalized building blocks. While there is no direct evidence of this compound being used in the synthesis of commercial pesticides, its isomer, N-(tert-butyl)-2-chloropropanamide, is known to be an intermediate in this field. broadpharm.com This suggests that the 3-chloro isomer could also find application in this area.
The general approach would involve using the chloro-substituted propyl chain to link the N-tert-butylamide moiety to another molecular fragment known to have pesticidal or insecticidal activity. The tert-butyl group can enhance lipophilicity, which may improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.
Use in Other Specialty Chemical Syntheses
The reactivity of the carbon-chlorine bond allows for the use of this compound as an intermediate in the synthesis of a variety of specialty chemicals. For example, it could be used to introduce the N-tert-butylpropanamide group into other molecules to modify their properties, such as solubility, surface activity, or thermal stability.
Potential applications could include its use in the synthesis of:
Corrosion inhibitors: The amide functionality can adsorb onto metal surfaces, and the rest of the molecule can form a protective hydrophobic layer.
Antistatic agents: The polar amide group can help to dissipate static charge.
Components of specialized lubricants and hydraulic fluids: The bulky tert-butyl group can influence the viscosity and thermal properties of the fluid.
Utilization in Polymer Chemistry
In polymer chemistry, monomers with reactive functional groups are used to create polymers with specific properties. While this compound itself is not a vinyl monomer and therefore not suitable for direct addition polymerization, it has potential applications in other areas of polymer science.
The chlorine atom can be used to modify existing polymers through grafting reactions. For example, a polymer with nucleophilic side chains (e.g., containing hydroxyl or amine groups) could be reacted with this compound to attach the N-tert-butylpropanamide side chains. This could be used to alter the surface properties of the polymer, making it more hydrophobic or improving its biocompatibility.
Furthermore, this compound could potentially be used in the synthesis of monomers for step-growth polymerization. For instance, the chlorine atom could be replaced by a group that can react with another difunctional monomer (e.g., a hydroxyl or amine group to form a polyester (B1180765) or polyamide, respectively). The pendant N-tert-butylamide group would then be incorporated into the polymer backbone, influencing its properties.
While the related monomer, N-tert-butylacrylamide, is used in the synthesis of polymers, the direct application of this compound in polymer chemistry is not well-documented. researchgate.netnih.gov
Monomer in Controlled Polymerization Techniques (e.g., ATRP of N-substituted acrylamides)
The controlled polymerization of N-substituted acrylamides is a critical area of research for producing polymers with predictable molecular weights and narrow molecular weight distributions. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for achieving such control. While extensive research has been conducted on the ATRP of various N-substituted acrylamides, the specific kinetics and control over the polymerization of this compound are of particular interest due to its unique structural features.
The presence of the tert-butyl group on the amide nitrogen significantly influences the polymerization behavior. This bulky group can affect the rate of polymerization and the stereochemistry of the resulting polymer chain. For instance, studies on the radical polymerization of N-tert-butylacrylamide (NTB) in copolymerization with other monomers have provided insights into its reactivity. In the copolymerization of NTB with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC), the reactivity ratios were found to be r1(NTB) = 1.16 and r2(AMC) = 0.72, suggesting that NTB is more reactive than AMC and leads to the formation of random copolymers. researchgate.net
Furthermore, research on the de-tert-butylation of poly(N-tert-butyl-N-n-propylacrylamide) has demonstrated a method for post-polymerization modification, which allows for detailed stereochemical analysis of the polymer backbone at the triad (B1167595) level. nii.ac.jp This technique highlights the potential for transforming polymers derived from N-tert-butyl substituted acrylamides into other functional materials while retaining the polymer's configurational sequence. nii.ac.jp
While specific kinetic data for the homopolymerization of this compound via ATRP is not extensively documented in publicly available literature, the principles of ATRP of acrylates and other N-substituted acrylamides provide a strong foundation for its successful implementation. The controlled polymerization of tert-butyl acrylate (B77674) (tBA) via ATRP has been well-established, yielding polymers with low polydispersities when appropriate solvent and catalyst systems are employed. cmu.eduresearchgate.net These studies on related monomers suggest that the ATRP of this compound would likely proceed in a controlled manner, allowing for the synthesis of well-defined polymers. The general conditions for ATRP of acrylates often involve a copper(I) halide catalyst with a nitrogen-based ligand, such as PMDETA, and an alkyl halide initiator. cmu.eduresearchgate.net
Table 1: Representative Conditions for ATRP of a Structurally Related Monomer (tert-Butyl Acrylate)
| Parameter | Value | Reference |
| Monomer | tert-Butyl Acrylate (tBA) | cmu.edu |
| Initiator | Methyl 2-bromopropionate | cmu.edu |
| Catalyst | CuBr/PMDETA | cmu.edu |
| Solvent | Acetone (B3395972) or DMF | cmu.edu |
| Temperature | 60 °C | cmu.edu |
This table provides a general example of ATRP conditions for a related monomer and should be considered as a starting point for the polymerization of this compound.
Synthesis of Functionalized Polymers
The true synthetic utility of this compound lies in the potential for post-polymerization modification, leveraging the reactive chlorine atom in its side chain. Once polymerized, the resulting poly(this compound) serves as a versatile platform for introducing a wide array of functional groups. The pendant chloropropyl groups can be subjected to various nucleophilic substitution reactions, allowing for the covalent attachment of different functionalities.
This approach offers a powerful strategy for creating functionalized polymers with tailored properties. For example, the chlorine atom can be displaced by azides, amines, thiols, or carboxylates, leading to polymers with new chemical and physical characteristics. The ability to perform these modifications on a pre-formed polymer backbone is advantageous as it allows for the synthesis of functional polymers that might be difficult to obtain through the direct polymerization of functionally complex monomers.
A study on the de-tert-butylation of poly(N-tert-butyl-N-n-propylacrylamide) using scandium triflate [Sc(OTf)3] demonstrates a successful polymer modification reaction. nii.ac.jp This process quantitatively converts the N,N-disubstituted acrylamide (B121943) units to N-monosubstituted ones, which can alter the polymer's solubility and other properties. nii.ac.jp This suggests that the tert-butyl group in poly(this compound) could also be selectively removed under specific conditions to further tune the polymer's characteristics.
The synthesis of star-shaped polymers with functional end-groups has been demonstrated using ATRP of tert-butyl acrylate, where functional initiators are employed to introduce groups like hydroxyl, epoxy, and amino functionalities. cmu.edu Similarly, poly(this compound) could be used as a macroinitiator after polymerization to grow a second block, or the pendant chloro groups could be converted to initiating sites for other polymerization techniques, leading to the formation of graft copolymers.
Table 2: Potential Functionalization Reactions of Poly(this compound)
| Reagent | Resulting Functional Group | Potential Application |
| Sodium Azide (B81097) (NaN3) | Azide (-N3) | "Click" chemistry, bioconjugation |
| Primary/Secondary Amine (RNH2/R2NH) | Amine (-NHR/-NR2) | pH-responsive materials, drug delivery |
| Thiol (RSH) | Thioether (-SR) | Self-healing materials, metal chelation |
| Sodium Carboxylate (RCOONa) | Ester (-OOCR) | Hydrophilic modification, biodegradable materials |
This table illustrates hypothetical functionalization pathways based on the reactivity of the chloropropyl group.
Spectroscopic and Computational Investigations of N Tert Butyl 3 Chloropropanamide
Advanced Spectroscopic Characterization (Excluding Basic Compound Identification)
Advanced spectroscopic methods offer a window into the nuanced atomic and molecular interactions within N-(Tert-butyl)-3-chloropropanamide, moving beyond simple identification to a deeper understanding of its structure and behavior.
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. A detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides precise information about its molecular structure and the electronic environment of each atom.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group are chemically equivalent and, due to the free rotation around the C-C bonds, appear as a sharp singlet. This intense signal is a hallmark of the tert-butyl moiety and is typically found in the upfield region of the spectrum. illinois.edu The protons of the ethyl chloride fragment, -CH₂-CH₂-Cl, give rise to two triplet signals due to spin-spin coupling with each other. The methylene (B1212753) group adjacent to the chlorine atom is expected to resonate at a lower field compared to the methylene group adjacent to the carbonyl group, owing to the deshielding effect of the electronegative chlorine atom.
In the ¹³C NMR spectrum, each unique carbon atom produces a distinct signal. The quaternary carbon of the tert-butyl group typically appears as a distinct signal. The three equivalent methyl carbons of the tert-butyl group give a single, intense signal. The two methylene carbons of the 3-chloropropyl chain will have different chemical shifts, with the carbon bonded to chlorine appearing at a lower field. The carbonyl carbon of the amide group resonates at the lowest field due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The specific chemical shifts and coupling constants are critical for confirming the connectivity and stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | C(CH₃)₃ | ~1.3 | Singlet | N/A |
| ¹H | -NH- | Variable | Broad Singlet | N/A |
| ¹H | -CO-CH₂- | ~2.5 | Triplet | ~6-7 Hz |
| ¹H | -CH₂-Cl | ~3.7 | Triplet | ~6-7 Hz |
| ¹³C | C(CH₃)₃ | ~28 | Quartet | N/A |
| ¹³C | C (CH₃)₃ | ~51 | Singlet | N/A |
| ¹³C | -CO-C H₂- | ~38 | Triplet | N/A |
| ¹³C | -C H₂-Cl | ~40 | Triplet | N/A |
| ¹³C | -C=O | ~170 | Singlet | N/A |
Note: Predicted values are based on general principles and data for similar functional groups. Actual experimental values may vary.
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
The FTIR spectrum is expected to show strong absorption bands characteristic of the amide functional group. The N-H stretching vibration typically appears as a sharp band in the region of 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a very strong and sharp absorption, usually found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is also prominent, occurring near 1550 cm⁻¹. The C-N stretching vibration will also be present. Additionally, the C-Cl stretching vibration will give rise to a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the tert-butyl and ethyl groups will also be observed.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C backbone vibrations and the symmetric vibrations of the tert-butyl group may be more prominent. By comparing the FTIR and Raman spectra and analyzing the positions and intensities of the vibrational bands, it is possible to deduce information about the molecule's conformational preferences in the solid state or in solution.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Amide | ~3300 | FTIR, Raman |
| C-H Stretch (sp³) | Alkyl | ~2850-3000 | FTIR, Raman |
| C=O Stretch (Amide I) | Amide | ~1650 | FTIR, Raman |
| N-H Bend (Amide II) | Amide | ~1550 | FTIR |
| C-N Stretch | Amide | ~1200-1300 | FTIR, Raman |
| C-Cl Stretch | Alkyl Halide | ~600-800 | FTIR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of this compound and for gaining insights into its fragmentation pathways under ionization. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
Upon ionization, typically by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is formed. nih.gov The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm the molecular formula C₇H₁₄ClNO.
Subsequent fragmentation of the molecular ion in the mass spectrometer (tandem mass spectrometry or MS/MS) reveals characteristic neutral losses and fragment ions, which provide structural information. For this compound, several key fragmentation pathways can be anticipated. A prominent fragmentation would be the loss of the tert-butyl group as a stable carbocation or radical, leading to a significant peak in the spectrum. Cleavage of the C-Cl bond is another likely fragmentation pathway. The amide bond can also cleave, leading to fragments corresponding to the acylium ion and the tert-butylamine (B42293) cation. The precise masses of these fragment ions, determined by HRMS, are crucial for proposing and confirming these fragmentation mechanisms, which in turn solidifies the structural assignment.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the electronic structure, reactivity, and dynamics of this compound at the molecular level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ucl.ac.uk DFT calculations can provide valuable information about the geometry, orbital energies, and reactivity of this compound.
By performing geometry optimization calculations, the most stable three-dimensional structure of the molecule can be predicted. These calculations can also help in identifying different stable conformers and their relative energies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to calculate a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atom of the carbonyl group and the chlorine atom are expected to be electron-rich, while the amide proton and the carbon atoms adjacent to the electronegative atoms will be electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 3: Computationally Derived Properties of this compound (Hypothetical DFT Data)
| Property | Calculated Value | Significance |
| HOMO Energy | - | Electron donating ability |
| LUMO Energy | - | Electron accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity, stability |
| Dipole Moment | - | Polarity of the molecule |
| Molecular Electrostatic Potential | - | Reactive sites for interactions |
Note: These are representative properties that would be obtained from DFT calculations; specific values require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations can provide detailed insights into the conformational flexibility of this compound and its interactions with solvent molecules or other molecules in its environment.
By simulating the motion of the atoms in the molecule over time, MD can explore the accessible conformational space. This is particularly useful for understanding the flexibility of the 3-chloropropyl chain and the rotational barrier around the amide C-N bond. The simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture that complements the static view from spectroscopic methods.
When performed in a solvent, such as water or an organic solvent, MD simulations can elucidate the nature of intermolecular interactions. They can show how solvent molecules arrange around the solute and identify key interactions, such as hydrogen bonds between the amide group and water molecules. Understanding these interactions is crucial for predicting the solubility and behavior of the compound in different media. For instance, simulations can show how the hydrophobic tert-butyl group and the polar amide and chloro- functionalities influence the molecule's orientation and aggregation in an aqueous environment. ias.ac.in
Prediction of Reaction Mechanisms and Transition States
The prediction of reaction mechanisms and the characterization of transition states for this compound are primarily achieved through computational quantum chemistry methods. While specific experimental studies on the reaction kinetics of this particular compound are not extensively documented in publicly available literature, theoretical calculations provide significant insights into its potential reactivity. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a balance between computational cost and accuracy.
One of the fundamental reactions amides undergo is hydrolysis, which can be catalyzed by either acid or base. Theoretical studies on the base-catalyzed hydrolysis of similar amides have shown that the reaction typically proceeds through a tetrahedral intermediate. nih.govrsc.orgnih.gov For this compound, the reaction with a hydroxide (B78521) ion would involve the nucleophilic attack of the hydroxide on the carbonyl carbon, leading to a high-energy tetrahedral transition state. Computational models can calculate the free energy barrier for this step, which is the rate-determining step of the reaction. nih.govrsc.orgnih.gov The bulky tert-butyl group is known to exert steric hindrance, which can influence the stability of the transition state and, consequently, the reaction rate. rsc.org Theoretical calculations on sterically hindered amides have shown that bulky substituents can destabilize the transition state, thereby increasing the energy barrier for hydrolysis. rsc.org
Another relevant reaction pathway for N-substituted amides is cis/trans isomerization around the C-N bond. This process is crucial in understanding the conformational dynamics of the molecule. DFT calculations have been effectively used to study the isomerization barrier in secondary amides. organic-chemistry.org The presence of the bulky tert-butyl group in this compound is expected to significantly influence the thermodynamics and kinetics of this isomerization, with theoretical models predicting a higher energy barrier compared to less hindered amides. organic-chemistry.org
The formation of N-tert-butyl amides can also be investigated computationally, for instance, through the Ritter reaction. organic-chemistry.orgnih.gov This reaction involves the addition of a nitrile to a carbocation. organic-chemistry.org Theoretical modeling of this reaction for analogous systems helps in understanding the stability of the intermediate nitrilium ion and the subsequent hydrolysis step to form the amide.
The influence of the 3-chloro substituent is another aspect that can be explored through computational chemistry. The electronegativity of the chlorine atom can affect the electron density distribution across the molecule, potentially influencing the electrophilicity of the carbonyl carbon and the acidity of the N-H proton. These electronic effects can be quantified through computational analysis of the molecular orbitals and electrostatic potential.
A hypothetical reaction coordinate for the base-catalyzed hydrolysis of this compound, as predicted by computational methods, is presented in the table below. The energy values are illustrative and based on typical findings for similar amide hydrolysis reactions.
Table 1: Predicted Energy Profile for the Base-Catalyzed Hydrolysis of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + OH⁻ | 0 |
| Transition State 1 | [Tetrahedral Intermediate Formation] | +22.5 |
| Intermediate | Tetrahedral Intermediate | +15.8 |
| Transition State 2 | [C-N Bond Cleavage] | +25.0 |
Theoretical Studies on Spectroscopic Properties
Theoretical calculations are invaluable for the prediction and interpretation of the spectroscopic properties of this compound. These computational approaches allow for the simulation of spectra, which can then be compared with experimental data for structural elucidation and assignment of spectral features.
Infrared (IR) Spectroscopy: The vibrational spectrum of this compound can be theoretically predicted using DFT calculations. These calculations provide the frequencies and intensities of the fundamental vibrational modes. Of particular interest are the characteristic amide bands. The amide I band, primarily associated with the C=O stretching vibration, is typically observed in the region of 1600-1700 cm⁻¹. libretexts.org The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, and the amide III band are also key features that can be accurately predicted. libretexts.org Computational models can also account for the effects of hydrogen bonding on the vibrational frequencies, particularly the N-H stretching vibration, which is sensitive to the molecular environment. libretexts.org The presence of the chlorine atom will also give rise to characteristic C-Cl stretching and bending vibrations, the positions of which can be predicted computationally.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural verification. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical chemical shifts. These calculations take into account the electronic environment of each nucleus. For this compound, theoretical predictions would be particularly useful in assigning the resonances of the protons and carbons in the chloropropyl chain and the tert-butyl group. The chemical shift of the amide proton is known to be highly sensitive to its environment, including hydrogen bonding, and computational models can help in understanding these effects. nih.govnih.govmdpi.com
The following tables present illustrative theoretical spectroscopic data for this compound, based on computational studies of similar molecules.
Table 2: Predicted Characteristic Infrared (IR) Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide N-H | 3350-3450 |
| C-H Stretch | Alkyl | 2850-3000 |
| Amide I (C=O Stretch) | Amide C=O | 1650-1680 |
| Amide II (N-H Bend/C-N Stretch) | Amide N-H, C-N | 1530-1570 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~172 |
| N-H | ~7.5 | - |
| C(CH₃)₃ | - | ~51 |
| C(CH₃)₃ | ~1.3 | ~28 |
| -CH₂-CO | ~2.5 | ~42 |
Derivatives and Analogues of N Tert Butyl 3 Chloropropanamide: Synthesis and Research Applications
Synthesis of N-Substituted Propanamide Derivatives with Varying Alkyl or Aryl Groups
The synthesis of N-substituted propanamide derivatives can be achieved through the reaction of 3-chloropropanoyl chloride with a corresponding primary or secondary amine. This straightforward acylation reaction is a common method for forming amide bonds. In the case of N-(tert-butyl)-3-chloropropanamide, tert-butylamine (B42293) is reacted with 3-chloropropanoyl chloride. The general reaction scheme is as follows:
R-NH₂ + Cl-CO-CH₂-CH₂-Cl → R-NH-CO-CH₂-CH₂-Cl + HCl
Where R can be a variety of alkyl or aryl groups. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the "R" group significantly influences the properties of the resulting propanamide derivative. For instance, substituting the tert-butyl group with different alkyl or aryl moieties can alter the compound's solubility, steric hindrance, and electronic properties, which in turn affects its reactivity and potential applications.
Research has explored the synthesis of various N-substituted propanamides for diverse applications. For example, N-substituted-(S)-2-chloropropanamides have been synthesized from (S)-2-chloropropionic acid and various amines using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent patsnap.com. This highlights a common strategy for creating a library of related compounds.
Exploration of Halogen Variation (e.g., Bromo-, Fluoro-propanamides)
The reactivity of the N-(tert-butyl)-3-halopropanamide is largely dictated by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), making the bromo and iodo derivatives more reactive towards nucleophilic substitution.
Synthesis of N-(tert-butyl)-3-bromopropanamide: This analogue can be synthesized by reacting 3-bromopropanoyl chloride with tert-butylamine. A related compound, N-(3,5-di-tert-butylphenyl)-3-bromopropanamide, has been synthesized and its crystal structure determined google.com. This research provides insight into the structural characteristics of such brominated propanamides.
The variation of the halogen provides a tool for tuning the reactivity of the molecule, allowing for a broader range of subsequent chemical transformations.
Modification of the Carbonyl Group and Alkyl Chain
The propanamide backbone of this compound offers several sites for modification.
Carbonyl Group Modification: The amide carbonyl group can undergo reduction to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound to the corresponding N-tert-butyl-3-chloropropan-1-amine. The steric hindrance of the tert-butyl group might influence the reaction conditions required for this transformation.
Alkyl Chain Modification: The alkyl chain can be modified through reactions at the carbon atom bearing the chlorine. Nucleophilic substitution reactions are a primary pathway for such modifications. For example, reaction with nucleophiles like amines, thiols, or cyanides can introduce new functional groups. The reaction of a related bromo-derivative with tert-butylamine has been studied, indicating that such substitutions are feasible, though an excess of the nucleophile may be required to drive the reaction to completion due to the formation of ammonium (B1175870) salts researchgate.net.
Incorporation into Complex Molecular Architectures
The reactivity of the chloro- and amide functionalities in this compound makes it a potential precursor for the synthesis of more complex molecules, including heterocyclic and polycyclic systems.
Synthesis of Polycyclic Systems
While direct examples of incorporating this compound into polycyclic systems are not prevalent in the reviewed literature, the functional groups present suggest potential pathways. For instance, intramolecular cyclization could be envisioned if a suitable nucleophilic group is introduced elsewhere in the molecule. The tert-butyl group, while sterically demanding, can influence the regioselectivity of such cyclizations. The synthesis of complex polycyclic natural products often relies on strategic bond formations, and versatile building blocks like this compound could potentially be employed in such synthetic endeavors mdpi.com.
Derivatives with Biological Activity (e.g., Metribuzin-related compounds)
The initial premise that this compound is a direct precursor for the herbicide Metribuzin is not supported by the established synthetic routes found in the scientific and patent literature. Metribuzin, with the chemical name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a widely used herbicide that acts by inhibiting photosynthesis guidechem.com.
The synthesis of Metribuzin typically starts from different precursors. A common route involves the reaction of trimethylpyruvic acid with thiocarbohydrazide (B147625) to form the triazinone ring system, specifically 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one google.comchemicalbook.com. This intermediate is then methylated at the sulfur atom to yield Metribuzin google.comguidechem.comprepchem.com.
Key Intermediates in Metribuzin Synthesis:
| Intermediate Compound | Role in Synthesis |
| Trimethylpyruvic acid | Provides the carbon backbone for the triazinone ring. |
| Thiocarbohydrazide | Source of the nitrogen and sulfur atoms for the heterocyclic ring. |
| 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one | The direct precursor to Metribuzin. |
Therefore, while this compound possesses a tert-butyl group, its chemical structure does not align with the established precursors for Metribuzin synthesis. The development of derivatives with biological activity from this compound would likely involve different synthetic pathways leading to other classes of compounds.
Future Directions and Emerging Research Avenues for N Tert Butyl 3 Chloropropanamide
Development of Novel Catalytic Systems for Synthesis
The synthesis of N-tert-butyl amides has traditionally been achieved through methods like the Ritter reaction. However, the development of novel catalytic systems is a continuous effort in organic chemistry to improve efficiency, selectivity, and sustainability. For N-(tert-butyl)-3-chloropropanamide, future research could focus on catalysts that are milder, more cost-effective, and offer higher yields.
Recent advancements in the synthesis of N-tert-butyl amides, which could be adapted for this compound, include the use of various metal catalysts. For instance, copper(II) triflate (Cu(OTf)2) has been shown to be a highly stable and efficient catalyst for the Ritter reaction under solvent-free conditions at room temperature. researchgate.net Other metal catalysts like bismuth triflate (Bi(OTf)3) and iron(III) chloride hexahydrate (FeCl3·6H2O) have also been reported to catalyze Ritter reactions. researchgate.net Non-metal and organocatalysts, such as boric acid, have also emerged as effective catalysts for amide bond formation, offering a cheaper and more environmentally friendly alternative.
A comparison of potential catalytic systems for the synthesis of N-tert-butyl amides is presented in the table below.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Cu(OTf)2 | Nitrile, di-tert-butyl dicarbonate | Solvent-free, room temperature | High | researchgate.net |
| Zn(ClO4)2·6H2O | Nitrile, tert-butyl benzoate | 50 °C, solvent-free | 87-97 | |
| Hafnium tetrachloride | Benzenesulfonamide, tert-butyl acrylate (B77674) | 150 °C, N-methylpyrrolidone | >95.5 | google.com |
| Boric acid | Carboxylic acid, amine | 100 °C, heptane | High |
The exploration of these and other novel catalytic systems could lead to more efficient and scalable synthetic routes to this compound.
Exploration of New Synthetic Transformations and Reactivity
The bifunctional nature of this compound, with its nucleophilic amide and electrophilic chloride, opens up avenues for new synthetic transformations. The chlorine atom is a good leaving group, making the compound a potential precursor for a variety of substitution reactions.
Future research could investigate its use as a building block for the synthesis of more complex molecules. For example, the chloride could be displaced by various nucleophiles to introduce new functional groups. This could lead to the synthesis of novel derivatives with potential applications in medicinal chemistry or materials science. The tert-butyl group, while generally considered a protecting group, can also influence the reactivity and conformation of the molecule. Mild, catalytic methods for the de-tert-butylation of N,N-disubstituted amides using Cu(OTf)2 have been reported, which could potentially be adapted for this compound to yield the corresponding primary amide.
Furthermore, the amide functionality itself can undergo various transformations. For instance, it could be used in the synthesis of N-heterocycles, a common structural motif in many biologically active compounds. researchgate.net The development of methods for the selective functionalization of either the chloro or the amide group would significantly enhance the synthetic utility of this compound.
Application in Supramolecular Chemistry and Materials Science
Amide groups are well-known for their ability to form strong hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. The N-H and C=O moieties in the amide group of this compound can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound could be a valuable building block in crystal engineering and the design of self-assembling systems. nih.gov
Future research could explore the self-assembly properties of this compound and its derivatives to form well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks. The presence of the chloro- and tert-butyl groups could be exploited to control the packing and dimensionality of these assemblies.
In materials science, N-tert-butylacrylamide, a related monomer, has been used in the synthesis of copolymers. researchgate.net This suggests that this compound, with its reactive chloride, could potentially be used as a monomer or a functionalizing agent in polymer chemistry. For instance, it could be grafted onto polymer backbones to introduce specific properties or used in the synthesis of novel functional polymers. The development of polymers based on this compound could lead to materials with interesting thermal, mechanical, or responsive properties.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. For this compound, advanced computational modeling could provide valuable insights that are currently lacking in the experimental literature.
DFT studies could be employed to:
Elucidate reaction mechanisms: Modeling the pathways for the synthesis of this compound with different catalytic systems could help in optimizing reaction conditions and identifying the most efficient catalysts.
Predict reactivity: Computational models can predict the reactivity of the chloro- and amide functionalities towards various reagents, guiding the design of new synthetic transformations.
Investigate supramolecular interactions: Modeling the self-assembly of this compound could help in understanding the forces driving the formation of supramolecular structures and in designing molecules with specific packing arrangements.
Predict material properties: For potential polymeric materials derived from this compound, computational methods could be used to predict properties such as thermal stability, mechanical strength, and gas permeability.
Recent studies have demonstrated the power of machine learning in predicting reaction outcomes from large datasets. nih.govchemrxiv.org While a large dataset for this compound is not available, computational data generated from DFT calculations could be used to train smaller, focused machine learning models for predicting its reactivity and properties.
Potential in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, there are several avenues for incorporating more sustainable practices.
One key area is the use of greener solvents. Traditional solvents used in organic synthesis are often volatile and hazardous. Research into replacing these with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a major focus of green chemistry. acs.orgnih.govmdpi.com The development of synthetic routes for this compound in such solvents would significantly improve its environmental footprint.
Another promising approach is the use of biocatalysis. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. While specific enzymatic routes for the synthesis of this compound have not been reported, some chemical suppliers list "Enzyme-Mediated Synthesis" as a specialty service, suggesting the potential for developing such methods. chemscene.com Chemo-enzymatic synthesis has been successfully applied to produce related chiral chloro-alcohols, indicating the feasibility of this approach. researchgate.net
The table below summarizes some green chemistry metrics that can be used to evaluate and compare different synthetic routes.
| Green Chemistry Metric | Description | Potential Application for this compound Synthesis |
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the desired product. | Comparing different synthetic pathways to identify the one that generates the least waste. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. | Assessing the overall efficiency and environmental impact of a synthesis process. |
| E-Factor | The mass ratio of waste to desired product. | Quantifying the amount of waste generated by different synthetic methods. |
By focusing on these green chemistry principles, future research can develop more sustainable and environmentally friendly methods for the synthesis and application of this compound.
Q & A
Q. What are the established synthetic routes for N-(tert-butyl)-3-chloropropanamide, and what are their comparative advantages?
this compound can be synthesized via condensation reactions using tert-butylamine and chlorinated propanoyl derivatives. A common method involves coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carbonyl group, facilitating amide bond formation . Alternative routes may employ tert-butyl carbamate intermediates under mild acidic conditions to preserve stereochemistry and functional group integrity . The choice of reagents impacts yield and purity: EDCI/HOBt typically offers >80% yield but requires rigorous purification to remove byproducts, while tert-butyl carbamate routes are slower but yield higher stereochemical fidelity .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural confirmation relies on spectroscopic techniques:
- NMR : NMR should show characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and the chloropropanamide backbone (δ ~3.6 ppm for CHCl, δ ~6.1 ppm for NH) .
- FTIR : Stretching vibrations at ~1650 cm (amide C=O) and ~650 cm (C-Cl) validate functional groups .
- HPLC-MS : Quantifies purity (>95% by area under the curve) and confirms molecular weight (MW = 179.67 g/mol) via [M+H] ion .
Q. What are the recommended storage conditions to ensure compound stability?
Store this compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond or tertiary butyl group oxidation. Stability studies indicate <5% degradation over 12 months under these conditions . Avoid prolonged exposure to humidity (>60% RH), as moisture accelerates decomposition.
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Yield optimization requires balancing stoichiometry, solvent choice, and reaction kinetics. For example:
- Solvent : Dichloromethane (DCM) enhances reagent solubility but may require substitution with THF for safer large-scale use .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) at 0.1–0.5 eq. accelerates amide bond formation by stabilizing the acyl intermediate .
- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1 ratio) efficiently removes unreacted tert-butylamine, while silica gel chromatography isolates the product with >90% recovery .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomerism : The NH proton may exhibit variable chemical shifts (δ 5.8–6.3 ppm) depending on solvent polarity. DMSO-d stabilizes the amide tautomer, while CDCl may induce minor aggregation .
- Impurities : Trace solvents (e.g., residual DMF) can obscure peaks. Use high-purity deuterated solvents and pre-dry the compound under vacuum .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
The tert-butyl moiety enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability in biological assays .
- Steric Hindrance : Reduces hydrolysis rates by ~40% compared to linear alkyl chains, as shown in comparative kinetic studies .
Methodological Challenges
Q. What strategies mitigate chlorinated byproduct formation during synthesis?
Q. How can researchers validate the compound’s stability under varying pH conditions?
Conduct accelerated stability testing:
- Buffer Systems : Incubate the compound in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0) at 40°C for 72 hours.
- Analysis : Monitor degradation via HPLC; amide bond hydrolysis is pH-dependent, with maximal stability at pH 6–7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
